Ethyl 4-imino-2,6-dioxopiperidine-3-carboxylate
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Overview
Description
Ethyl 4-imino-2,6-dioxopiperidine-3-carboxylate is a chemical compound with the molecular formula C8H11NO4 It is a derivative of piperidine, a six-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-imino-2,6-dioxopiperidine-3-carboxylate typically involves the reaction of 3-ethoxycarbonylpiperidine-2-one with ethyl acetate and a catalyst such as manganese(III) acetate. The reaction is carried out at room temperature, and the product is obtained by filtration and recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-imino-2,6-dioxopiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amino-substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-imino-2,6-dioxopiperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use this compound to study the biological activity of piperidine derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 4-imino-2,6-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: This compound is structurally similar and is used in similar applications.
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another related compound with potential therapeutic applications.
Uniqueness
Ethyl 4-imino-2,6-dioxopiperidine-3-carboxylate is unique due to its specific imino group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C8H10N2O4 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
ethyl 4-imino-2,6-dioxopiperidine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-8(13)6-4(9)3-5(11)10-7(6)12/h6,9H,2-3H2,1H3,(H,10,11,12) |
InChI Key |
CDTWNVWXQBRGAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=N)CC(=O)NC1=O |
Origin of Product |
United States |
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